![molecular formula C6H11N B1320257 3-Azabicyclo[3.1.1]heptane CAS No. 286-35-1](/img/structure/B1320257.png)
3-Azabicyclo[3.1.1]heptane
Overview
Description
3-Azabicyclo[3.1.1]heptane is a bicyclic organic compound that features a nitrogen atom within its structure. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The bicyclic framework of this compound provides a rigid and stable structure, making it a valuable scaffold for the development of bioactive molecules.
Mechanism of Action
Target of Action
It has been incorporated into the structure of the antihistamine drug rupatidine , suggesting that it may interact with histamine receptors, which play a crucial role in immune responses.
Mode of Action
It’s known that the compound was developed by the reduction of spirocyclic oxetanyl nitriles . This transformation process was studied for its mechanism, scope, and scalability .
Biochemical Pathways
It’s known that in 2022, bicyclo[311]heptanes were proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . This suggests that 3-Azabicyclo[3.1.1]heptane could potentially interact with similar biochemical pathways.
Pharmacokinetics
The incorporation of 3-azabicyclo[311]heptane into the structure of the antihistamine drug Rupatidine led to a dramatic improvement in physicochemical properties , which could potentially influence its pharmacokinetic profile.
Result of Action
It’s known that the compound was developed to mimic the fragment of meta-substituted benzenes in biologically active compounds , suggesting that it may have similar molecular and cellular effects.
Action Environment
The compound’s similar physicochemical properties to meta-substituted benzenes suggest that it may have similar environmental interactions.
Biochemical Analysis
Biochemical Properties
3-Azabicyclo[3.1.1]heptane plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been incorporated into the structure of the antihistamine drug Rupatidine, replacing the pyridine ring, which led to a dramatic improvement in physicochemical properties . The compound’s interactions with biomolecules are primarily through its nitrogen atom, which can form hydrogen bonds and other non-covalent interactions, enhancing its binding affinity and specificity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into drug molecules has been shown to improve metabolic stability and lipophilicity, which are critical for effective drug action . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and proteins, either inhibiting or activating them. For instance, its incorporation into Rupatidine improved the drug’s binding affinity to its target receptors . The nitrogen atom in this compound is crucial for these interactions, as it can form hydrogen bonds and other non-covalent interactions with biomolecules, enhancing the compound’s binding specificity and efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation products can also have biological activity . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its efficacy over extended periods, making it a promising candidate for drug development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as improved metabolic stability and reduced toxicity . At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in drug development. Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for careful dosage management.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, which play a key role in drug metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can enhance the compound’s efficacy by ensuring that it reaches its intended site of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient, allowing for the production of the compound in significant quantities . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride under controlled temperatures and pressures to ensure the successful formation of the bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the synthesis. The use of automated systems and advanced reaction monitoring techniques can further optimize the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.1.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the strained bicyclic structure, which can influence the reactivity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding oxides or ketones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, often resulting in the formation of amines or other reduced derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or oxides, while reduction typically produces amines. Substitution reactions can introduce a wide range of functional groups, enhancing the versatility of this compound in synthetic chemistry .
Scientific Research Applications
3-Azabicyclo[3.1.1]heptane has found applications in several scientific research areas:
Chemistry: It serves as a valuable scaffold for the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane: This compound is structurally similar but lacks the nitrogen atom, which can significantly alter its reactivity and applications.
Pyridine: While not a bicyclic compound, pyridine shares some structural similarities with 3-Azabicyclo[3.1.1]heptane due to the presence of a nitrogen atom within an aromatic ring.
Uniqueness: this compound is unique due to its combination of a bicyclic framework and a nitrogen atom, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of bioactive molecules and advanced materials .
Properties
IUPAC Name |
3-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-5-2-6(1)4-7-3-5/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVHZVWNAGLZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599201 | |
| Record name | 3-Azabicyclo[3.1.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286-35-1 | |
| Record name | 3-Azabicyclo[3.1.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for obtaining 3-Azabicyclo[3.1.1]heptane derivatives?
A1: Several synthetic strategies have been explored for accessing these compounds. Some notable approaches include:
- Reduction of spirocyclic oxetanyl nitriles: This method provides a general and scalable route to 3-azabicyclo[3.1.1]heptanes [].
- Formal dipolar [4π + 2σ] cycloaddition: This approach utilizes readily available bicyclo[1.1.0]butanes and nitrones in the presence of a Europium(III) triflate catalyst [].
- Silver-enabled cycloaddition: This methodology involves a formal [3+3]/[3+2]/retro-[3+2] cycloaddition sequence between bicyclo[1.1.0]butanes and isocyanides, offering a rapid way to generate molecular complexity [].
- Thermal Intramolecular [2 + 2] Cycloaddition: This method utilizes Morita–Baylis–Hillman adduct-derived 4,4-diaryl-1,3-dienes to access a variety of bicyclic structures, including 3-azabicyclo[3.1.1]heptanes [, ].
- N-heterocyclic carbene gold(I) catalyzed transformation: This approach employs N-tethered 1,5-bisallenes to access 6,7-dimethylene-3-azabicyclo[3.1.1]heptanes with high yields [, ].
Q2: Can you elaborate on the advantages of using 3-azabicyclo[3.1.1]heptanes as bioisosteres?
A: Replacing aromatic rings with 3-azabicyclo[3.1.1]heptanes can lead to significant improvements in drug-like properties. For instance, incorporating this scaffold into the antihistamine drug Rupatadine resulted in a dramatic enhancement of physicochemical properties []. This is attributed to the saturated nature of the bicyclic system, which can improve solubility, metabolic stability, and reduce potential toxicity compared to their aromatic counterparts.
Q3: What is known about the structure-activity relationship (SAR) of 3-azabicyclo[3.1.1]heptanes?
A: Research suggests that the substitution pattern on the this compound scaffold significantly influences its biological activity. For example, the presence and nature of substituents at positions 1, 2, 4, and 6 have been shown to impact the potency and selectivity of these compounds []. Further investigation into the SAR of this scaffold is crucial for optimizing its therapeutic potential.
Q4: Are there any reported applications of 3-azabicyclo[3.1.1]heptanes in medicinal chemistry?
A4: While still an emerging area of research, these bicyclic systems are gaining traction as valuable scaffolds in drug discovery:
- Aromatase inhibitors: 1-Phenyl-3-azabicyclo[3.1.1]-heptane-2,4-dione derivatives have been identified as potent aromatase inhibitors, demonstrating potential for treating hormone-dependent diseases like breast cancer [].
- Bioisosteres in drug design: The successful incorporation of the this compound core into Rupatadine highlights its potential as a bioisostere for improving the drug-like properties of existing pharmaceuticals [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)
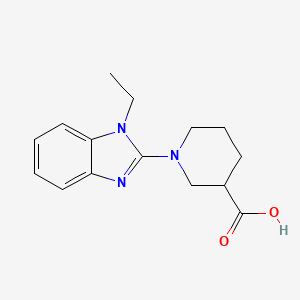

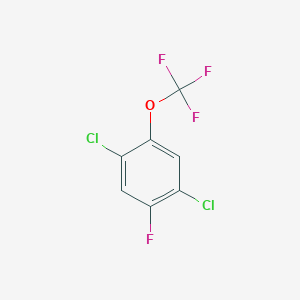
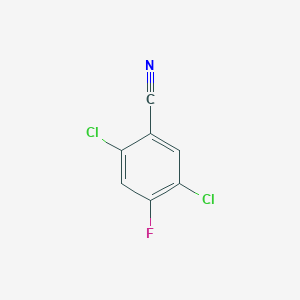

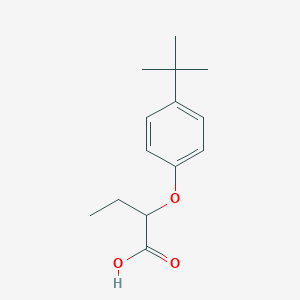
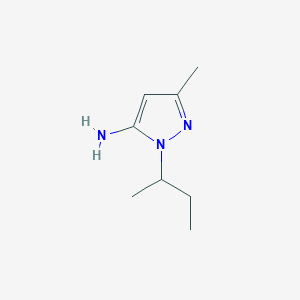

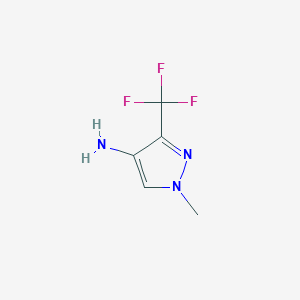
![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)
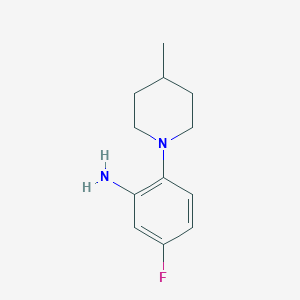
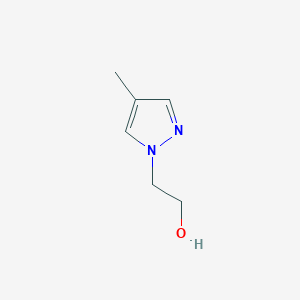
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)
